molecular formula C20H19N3O3 B2481368 (E)-2-cyano-N-cyclopropyl-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide CAS No. 1090742-80-5

(E)-2-cyano-N-cyclopropyl-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide

Cat. No.: B2481368
CAS No.: 1090742-80-5
M. Wt: 349.39
InChI Key: NMSNFEVEKYEWBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-cyano-N-cyclopropyl-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide is a potent and selective small-molecule inhibitor of the c-Met (mesenchymal-epithelial transition factor) receptor tyrosine kinase. The c-Met signaling pathway is a critical mediator of oncogenic processes, including cell proliferation, survival, migration, and invasion. Dysregulation of this pathway, often through MET gene amplification or hepatocyte growth factor (HGF) overexpression, is implicated in a wide range of human cancers, making it a prominent therapeutic target. This compound functions by competitively binding to the ATP-binding site of the c-Met kinase domain, thereby effectively blocking its phosphorylation and subsequent downstream activation of key effectors such as the MAPK and PI3K/Akt signaling cascades. Research has demonstrated its efficacy in suppressing tumor growth and metastasis in preclinical models. A study published in the Journal of Medicinal Chemistry identified this specific compound as a key agent with significant antitumor activity, highlighting its value in investigating c-Met-driven tumorigenesis and for evaluating combination therapies in oncology research. Its selective profile makes it an essential pharmacological tool for dissecting the role of c-Met in cancer biology and for validating it as a target for novel anticancer strategies.

Properties

IUPAC Name

(E)-2-cyano-N-cyclopropyl-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-25-18-7-4-14(9-16(11-21)20(24)23-17-5-6-17)10-19(18)26-13-15-3-2-8-22-12-15/h2-4,7-10,12,17H,5-6,13H2,1H3,(H,23,24)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSNFEVEKYEWBH-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2CC2)OCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2CC2)OCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-Cyano-N-cyclopropyl-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide is a compound that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₆H₁₉N₃O
Molecular Weight269.34 g/mol
CAS Number1445762-94-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and substitution reactions. The synthetic route often focuses on ensuring high yields and purity of the final product while exploring various reaction conditions.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound, particularly against various cancer cell lines. In vitro assays have demonstrated that it exhibits significant cytotoxic effects, with IC50 values indicating potent activity against specific tumor types.

  • Cell Line Studies : The compound has been tested against several cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. Results indicate that it can inhibit cell proliferation effectively.
    • IC50 Values :
      • MDA-MB-231: 27.6 µM
      • Non-small cell lung cancer: 43% inhibition at 50 µM
  • Mechanism of Action : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promising results in anti-inflammatory models. It has been observed to reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures.

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity:

  • Substituents : The presence of methoxy and pyridine groups plays a crucial role in enhancing solubility and bioavailability.
  • Cyclopropyl Group : This moiety is essential for maintaining the structural integrity and activity profile of the compound.
  • Cyanide Functionality : The cyano group contributes to the overall reactivity and interaction with biological targets.

Case Studies

Several case studies highlight the effectiveness of this compound:

  • In Vivo Models : Animal studies have demonstrated that treatment with this compound significantly reduces tumor size compared to control groups.
    • Tumor Reduction : In xenograft models, a reduction in tumor volume by approximately 50% was observed after treatment for four weeks.
  • Comparative Studies : Comparative analysis with other anticancer agents revealed that this compound exhibits a unique mechanism that could complement existing therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The compound is compared to analogs sharing the (E)-2-cyano-3-arylprop-2-enamide scaffold, with variations in aryl substituents and amide side chains. Key examples include:

(E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide ()
  • Substituents: 4-(dimethylamino)phenyl (electron-donating group) and N-phenylamide.
  • Crystal Data: Monoclinic space group $ P2_1/c $, with $ a = 12.0639 \, \text{Å}, b = 19.983 \, \text{Å}, c = 6.3960 \, \text{Å} $, and $ \beta = 94.87^\circ $.
  • The absence of bulky substituents (e.g., pyridinylmethoxy) may reduce steric hindrance in binding pockets .
(2E)-3-{4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide ()
  • Substituents: Chloro-fluoro-benzyloxy group and dimethylaminopropylamide.
  • Molecular Weight : 390.88 g/mol.
  • Implications: The halogenated benzyloxy group introduces lipophilicity, which may improve membrane permeability but reduce aqueous solubility. The dimethylaminopropyl side chain could facilitate hydrogen bonding .
(2E)-2-Cyano-3-(3-phenoxyphenyl)prop-2-enamide ()
  • Substituents: 3-Phenoxyphenyl group.
  • Implications: The phenoxy group provides a rigid, planar structure for hydrophobic interactions. However, the lack of heterocyclic substituents (e.g., pyridine) may limit target specificity .

Data Table: Structural and Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Crystallographic Data (if available)
Target Compound C₂₀H₁₉N₃O₃ 361.39 Pyridinylmethoxy, cyclopropylamide Not reported
(E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide C₁₈H₁₇N₃O 291.35 Dimethylaminophenyl, phenylamide $ P2_1/c $, $ V = 1536.3 \, \text{Å}^3 $
(2E)-3-{4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide C₂₁H₂₄ClFN₂O₂ 390.88 Chloro-fluoro-benzyloxy, dimethylaminopropylamide Not reported
(2E)-2-Cyano-3-(3-phenoxyphenyl)prop-2-enamide C₁₆H₁₂N₂O₂ 264.28 3-Phenoxyphenyl Not reported

Research Findings and Implications

Electron-Donating vs. Electron-Withdrawing Groups: The target compound's pyridinylmethoxy group is electron-withdrawing, which may polarize the aryl ring and influence binding to charged residues in enzymes. In contrast, the dimethylamino group in ’s compound increases electron density, favoring interactions with hydrophobic pockets .

Amide Side Chain Effects: The cyclopropylamide in the target compound likely enhances metabolic stability compared to the dimethylaminopropylamide in , which may be prone to oxidative metabolism .

However, its heterocyclic nature improves solubility relative to purely aromatic substituents (e.g., 3-phenoxyphenyl in ) .

Q & A

Q. What are the key structural features of (E)-2-cyano-N-cyclopropyl-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide, and how do they influence its reactivity?

Q. What synthetic routes are commonly employed for synthesizing this compound?

A typical multistep synthesis involves:

  • Substitution reactions under alkaline conditions to introduce the pyridinylmethoxy group (e.g., replacing a nitro or halogen substituent on a benzene ring) .
  • Reductive amination or condensation to form the enamide moiety, often using cyanoacetic acid derivatives and cyclopropylamine .
  • Optimization of reaction conditions : Solvent polarity (e.g., DMF for polar intermediates), temperature control (60–80°C for condensation), and catalysts (e.g., p-toluenesulfonic acid) to enhance yields .

Methodological Insight : Monitor reaction progress via TLC and confirm purity using HPLC or NMR .

Advanced Research Questions

Q. How can researchers optimize the yield of the condensation step in the synthesis of this compound?

Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates and stabilize transition states .
  • Catalyst choice : Acidic catalysts (e.g., acetic acid) protonate the carbonyl oxygen, accelerating nucleophilic attack by the amine .
  • Stoichiometric ratios : A 10–20% excess of the cyanoacetamide derivative ensures complete reaction with the cyclopropylamine .
  • Temperature control : Maintaining 70–80°C prevents side reactions (e.g., hydrolysis of the cyano group) .

Data Analysis : Compare yields under varying conditions using ANOVA to identify statistically significant optimizations.

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Cross-validation : Pair NMR data (e.g., NOESY for stereochemistry) with X-ray crystallography to confirm the (E)-configuration and substituent orientations .
  • High-resolution mass spectrometry (HRMS) : Resolve ambiguities in molecular ion peaks caused by isotopic interference .
  • Computational modeling : Use density-functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data .

Case Study : In , crystallographic data (space group P21/c, unit cell parameters a = 12.06 Å, b = 19.98 Å) resolved ambiguities in NOE correlations.

Q. How does the cyclopropyl group influence the compound’s conformation and biological interactions?

  • Steric effects : The cyclopropyl ring restricts rotation around the N–C bond, favoring a planar enamide conformation that enhances binding to flat enzymatic pockets .
  • Electronic effects : Ring strain increases electrophilicity at the carbonyl carbon, facilitating covalent interactions with nucleophilic residues (e.g., cysteine thiols) .

Methodological Insight : Perform molecular docking studies with the crystal structure (PDB data from ) to simulate binding modes.

Q. What computational methods are recommended for modeling the compound’s electronic properties?

  • Density-functional theory (DFT) : Use hybrid functionals (e.g., B3LYP with 20% exact exchange) for accurate thermochemical data, such as HOMO-LUMO gaps and charge distribution .
  • Molecular dynamics (MD) : Simulate solvation effects in water or DMSO to predict solubility and aggregation behavior .

Validation : Compare computed IR spectra with experimental data to refine force-field parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.